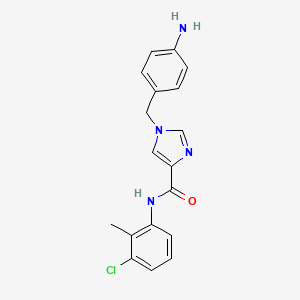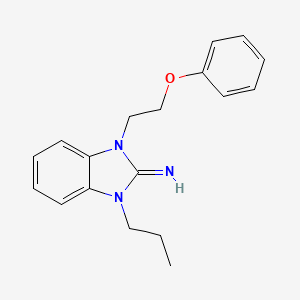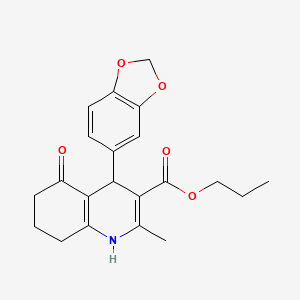
1-(3-fluoro-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluoro-methoxyphenyl group and a pyridinyl group, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the use of a fluoro-methoxybenzyl halide in a nucleophilic substitution reaction.
Attachment of the Pyridinyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-methoxyphenyl group.
Coupling Reactions: It can undergo further functionalization through coupling reactions like Suzuki-Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoro-methoxyphenyl and pyridinyl groups enhance its binding affinity and specificity, allowing it to effectively interact with its targets .
Comparación Con Compuestos Similares
Similar compounds to 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid include other triazole derivatives such as:
- 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
These compounds share the triazole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the fluoro-methoxyphenyl group in 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid makes it unique in terms of its electronic and steric properties, potentially leading to different biological activities and applications .
Propiedades
Fórmula molecular |
C16H13FN4O3 |
|---|---|
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13FN4O3/c1-24-13-5-4-10(7-12(13)17)9-21-15(11-3-2-6-18-8-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) |
Clave InChI |
OLRJKOOKBSLEFB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)
![Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496116.png)



![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496146.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)

